Product packaging for Pentamidine Amidoxime(Cat. No.:CAS No. 130349-07-4)

Pentamidine Amidoxime

Cat. No.: B134079
CAS No.: 130349-07-4
M. Wt: 356.4 g/mol
InChI Key: UREYBSXWRHBDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pentamidine Amidoxime (CAS 130349-07-4) is an amidoxime derivative and a prodrug of the antimicrobial agent Pentamidine. Its primary research value lies in its role as a strategy to overcome the poor oral bioavailability of the parent amidine compound. Due to its lower basicity and higher lipophilicity compared to Pentamidine, this compound demonstrates improved absorption, making it a valuable tool for studying oral drug delivery of diamidine compounds . In vitro studies suggest that neither Pentamidine nor its dihydroxylated amidoxime prodrug, N,N'-dihydroxypentamidine, exert significant inhibitory effects on a broad range of human cytochrome P450 (CYP450) enzymes, indicating a potentially lower risk for metabolic drug-drug interactions in a research context . Historically, this compound has been investigated for its activity against various parasitic diseases. Studies have shown that this compound and its bis-amidoxime analog possess trypanocidal activity against Trypanosoma brucei and Trypanosoma rhodesiense , as well as leishmanicidal effects against Leishmania donovani , though its efficacy may be less pronounced than the parent Pentamidine in some models . Furthermore, given that the parent drug Pentamidine is being actively repurposed for oncology research, this prodrug derivative is also of interest in cancer studies. Pentamidine modulates several signaling pathways, such as PI3K/AKT and MAPK/ERK, and can inhibit cancer cell proliferation, invasion, and migration while inducing apoptosis . This compound serves as a key chemical for researchers exploring novel treatments for infectious diseases like trypanosomiasis and leishmaniasis, as well as for investigating new oncological therapies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N4O3 B134079 Pentamidine Amidoxime CAS No. 130349-07-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130349-07-4

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

4-[5-[4-[(E)-N'-hydroxycarbamimidoyl]phenoxy]pentoxy]benzenecarboximidamide

InChI

InChI=1S/C19H24N4O3/c20-18(21)14-4-8-16(9-5-14)25-12-2-1-3-13-26-17-10-6-15(7-11-17)19(22)23-24/h4-11,24H,1-3,12-13H2,(H3,20,21)(H2,22,23)

InChI Key

UREYBSXWRHBDHQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=NO)N

Isomeric SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)/C(=N\O)/N

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=NO)N

Synonyms

4-[[5-[4-(Aminoiminomethyl)phenoxy]pentyl]oxy]-N-hydroxybenzenecarboximidamide;  1-(4’-Hydroxyamidinophenoxy)-5-(4’-amidinophenoxy)pentane;  N-Hydroxy Pentamidine; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Pentamidine Amidoxime

General Synthetic Routes to Amidoximes and their Application to Pentamidine (B1679287) Derivatives

The synthesis of amidoximes, including pentamidine amidoxime (B1450833), primarily relies on well-established chemical transformations of nitrile precursors. These methods are adaptable and have been widely applied in the generation of various amidine- and amidoxime-containing compounds.

Nitrile Conversion to Amidoxime

The most prevalent and direct method for the synthesis of amidoximes is the addition of hydroxylamine (B1172632) to a nitrile functional group. nih.gov This reaction is fundamental to the creation of pentamidine amidoxime from its corresponding dinitrile precursor, 1,5-bis(4-cyanophenoxy)pentane.

The general mechanism involves the nucleophilic attack of hydroxylamine on the electrophilic carbon of the nitrile group. The reaction is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a protic solvent like ethanol (B145695) or methanol. nih.gov The base is necessary to generate the free hydroxylamine from its hydrochloride salt. The reaction mixture is often heated to reflux to increase the reaction rate, with reaction times varying from a few hours to 48 hours depending on the substrate's reactivity. nih.gov

Alternatively, an aqueous solution of hydroxylamine can be used, which sometimes circumvents the need for an added base and can lead to shorter reaction times, proving particularly efficient for aliphatic nitriles. nih.gov In the context of pentamidine, its amidoxime derivatives, N-hydroxypentamidine and N,N'-dihydroxypentamidine, have been synthesized unequivocally for metabolic studies, confirming the viability of this pathway. asm.orgunc.edu

A notable challenge in this synthesis is the potential formation of amide impurities. This can occur when certain aromatic nitriles, especially those with electron-withdrawing substituents, are treated with hydroxylamine, possibly through an initial attack by the oxygen atom of hydroxylamine on the nitrile carbon. rsc.org To circumvent this and other issues, alternative methods such as converting the nitrile to a thioamide followed by treatment with hydroxylamine have been developed to yield pure amidoximes. rsc.org

Table 1: General Conditions for Nitrile to Amidoxime Conversion

Parameter Description Common Examples
Reagents Hydroxylamine source and base (if needed). Hydroxylamine hydrochloride with sodium carbonate/triethylamine; Aqueous hydroxylamine. nih.gov
Solvents Typically polar, protic solvents. Ethanol, Methanol. nih.gov
Temperature Varies from room temperature to reflux. 60–80 °C. nih.gov
Reaction Time Dependent on substrate reactivity and conditions. 1 to 48 hours. nih.gov

| Alternative Route | Two-step process to improve purity. | Nitrile -> Thioamide -> Amidoxime. rsc.org |

This table is interactive. You can sort and filter the data.

Manganese(III) Acetate-Based Cyclization Strategies for Amidoxime Scaffolds

Manganese(III) acetate, Mn(OAc)₃, is a powerful one-electron oxidant used to generate carbon-centered radicals from compounds with enolizable protons, such as β-keto esters and malonates. researchgate.netnih.gov This reagent facilitates oxidative free-radical cyclization reactions, a key strategy for constructing complex cyclic and heterocyclic scaffolds found in many natural products and pharmacologically active molecules. nih.gov

While not a direct method for synthesizing this compound itself, Mn(OAc)₃-mediated cyclization is employed in creating novel, structurally diverse analogs. In this approach, a substrate containing both an amidoxime moiety and an unsaturated bond (an alkene) can be induced to cyclize. The reaction is initiated by the Mn(OAc)₃-mediated oxidation of a suitable precursor, like a β-ketosulfone, to generate a radical. This radical then attacks the intramolecular alkene, leading to a cyclized radical intermediate, which is subsequently oxidized to form the final stable cyclic product. mdpi.com

Derivatization Strategies for this compound Analogs

The derivatization of pentamidine into its amidoxime form is a cornerstone of a prodrug strategy. This approach is further extended by creating a variety of analogs to fine-tune the molecule's properties for improved therapeutic potential.

Design Principles for Modulating Physicochemical Characteristics

The primary impetus for developing this compound is to overcome the poor oral bioavailability of the parent drug, pentamidine. turkjps.org Pentamidine is a strong base (pKa ≈ 11.8) and exists as a dication at physiological pH, which limits its ability to passively diffuse across the lipid membranes of the gastrointestinal tract. nih.gov

The conversion of the amidine groups to amidoximes is a key design principle to modulate these physicochemical properties. This derivatization achieves two critical goals:

Reduced Basicity: The amidoxime functional group is significantly less basic than the amidine group. The measured pKa for amidoxime prodrugs can be as low as 4.1 to 5.2, a substantial decrease from the parent amidine. nih.gov This lower basicity means the molecule is less likely to be protonated at physiological pH, thereby increasing its neutrality.

Increased Lipophilicity: The N-hydroxylation masks the polar cationic charge of the amidine, leading to a more lipophilic (fat-soluble) molecule. turkjps.orgnih.gov

These combined effects enhance the molecule's ability to be absorbed from the gut following oral administration. nih.govnih.gov Once absorbed, the amidoxime is designed to be converted back to the active amidine form in vivo through enzymatic reduction, primarily by cytochrome P-450 and other enzyme systems in the liver. asm.orgnih.gov

Table 2: Physicochemical Comparison of Amidine vs. Amidoxime

Property Amidine (e.g., Pentamidine) Amidoxime (e.g., this compound) Rationale for Change
Basicity (pKa) High (e.g., ~11.8 for Furamidine) nih.gov Low (e.g., 4.1-5.2 for prodrugs) nih.gov To reduce ionization at physiological pH.
Lipophilicity Low High nih.gov To enhance passive diffusion across lipid membranes.

| Oral Bioavailability | Poor | Significantly Improved nih.gov | A direct consequence of reduced basicity and increased lipophilicity. |

This table is interactive. You can sort and filter the data.

Strategic Incorporation and Modification of Amidine and Amidoxime Moieties

Beyond the fundamental amidine-to-amidoxime conversion, further derivatization strategies are employed to create a diverse library of pentamidine analogs. These modifications aim to optimize the structure-activity relationship (SAR), enhance target specificity, and further improve pharmacokinetic profiles.

Key strategies include:

O-Acylation of the Amidoxime: The hydroxyl group of the amidoxime can be further derivatized, for example, by acylation to form O-acylamidoximes. The diacetyldiamidoximeester of pentamidine is one such "double prodrug" that exhibits greatly improved lipophilicity. nih.gov These ester linkages are designed to be cleaved by esterase enzymes in vivo, regenerating the amidoxime, which is then further reduced to the active amidine. nih.gov

Modification of the Linker: The flexible five-carbon ether-linked chain of pentamidine can be replaced with more rigid or different length linkers. Structure-activity relationship studies have shown that the nature of this linker significantly influences biological activity. researchgate.netacs.org Analogs have been synthesized with furan, pyridine (B92270), or xylene-based linkers to alter the conformational properties of the molecule. acs.orgacs.org

Isosteric Replacement of Phenyl Rings: The terminal phenyl rings can be substituted with other aromatic or heteroaromatic systems. For example, a series of pyridyl analogues of pentamidine has been synthesized where the placement of the cationic amidine groups relative to the pyridine nitrogen atom was found to be critical for antiprotozoal activity. acs.org

N-Substitution of the Amidine: While the focus here is on the amidoxime, it is relevant that the parent amidine can be N-substituted to modulate its properties. This provides another avenue for creating diverse analogs that can then be converted to their corresponding amidoxime forms. asm.org

These derivatization strategies highlight a systematic approach in medicinal chemistry to refine a lead compound. By strategically modifying the amidoxime prodrugs of pentamidine, researchers can explore a wide range of chemical structures to identify candidates with superior therapeutic profiles. acs.orgnih.gov

Molecular Mechanisms of Action and Biological Targets of Pentamidine Amidoxime

Enzymatic Biotransformation and Targeted Enzyme Inhibition

The conversion of pentamidine (B1679287) amidoxime (B1450833) to its active form, pentamidine, is a critical step in its mechanism of action. This biotransformation is carried out by several enzyme systems within the host. Once activated, pentamidine exerts its effects by targeting key enzymes and cellular processes in pathogens.

Mitochondrial Amidoxime Reducing Component (mARC)-Mediated Reduction Pathways

A key pathway in the bioactivation of pentamidine amidoxime involves the mitochondrial amidoxime reducing component (mARC). This enzyme system, located in the mitochondria, is responsible for the reduction of N-hydroxylated compounds. Research has demonstrated that amidoximes are efficiently metabolized by enzyme systems in the mitochondria, leading to the formation of the active amidine metabolite, pentamidine.

The mARC system works in concert with other electron transfer proteins to catalyze the reduction of the amidoxime moiety. This process is crucial for converting the less basic amidoxime prodrug into the strongly basic and active pentamidine.

Cytochrome P450 System-Catalyzed N-Hydroxylation

The cytochrome P450 (CYP450) system, primarily located in the liver, is also involved in the metabolism of pentamidine and its amidoxime derivatives. While the primary action on this compound is reduction, the CYP450 system can catalyze the N-hydroxylation of pentamidine to form N,N'-dihydroxypentamidine.

In vitro studies using human liver microsomes have investigated the inhibitory properties of pentamidine and N,N'-dihydroxypentamidine on various CYP450 isoenzymes. The results indicated no or only minor influence on the activities of CYP1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4, suggesting a low potential for drug-drug interactions mediated by these enzymes.

Esterase-Dependent Prodrug Activation

To enhance the oral bioavailability of pentamidine, prodrugs such as the diacetyldiamidoximeester of pentamidine have been developed. These prodrugs are designed to be more lipophilic and less basic than pentamidine. The activation of such prodrugs involves a two-step biotransformation process: ester cleavage and N-reduction.

Esterases play a crucial role in the initial activation step by cleaving the acetyl groups from the O-acetylamidoxime moiety. This is followed by the reduction of the amidoxime to the active pentamidine. Studies have demonstrated this biotransformation pathway both in vitro and in vivo, confirming the formation of pentamidine from its diacetyldiamidoximeester prodrug.

Kinetoplast Topoisomerase II Modulation

A significant mechanism of action of pentamidine, the active form of this compound, involves its interaction with kinetoplast DNA (kDNA) in trypanosomes. Pentamidine has been shown to bind to the adenine-thymine (AT)-rich regions of DNA.

Furthermore, pentamidine inhibits type II topoisomerase in the mitochondria of Pneumocystis jirovecii and Trypanosoma parasites. This inhibition disrupts the replication and maintenance of the mitochondrial genome, leading to a broken and unreadable genetic code, which is ultimately lethal to the parasite. Studies have shown that treatment of Leishmania amazonensis with pentamidine leads to the condensation and disruption of kDNA.

Research Findings on Pentamidine's Effect on Kinetoplasts
OrganismObserved EffectEnzyme Target
Trypanosoma parasiteBinds to AT-rich regions of DNA, forming cross-links.Type II Topoisomerase
Pneumocystis jiroveciiInhibition of mitochondrial topoisomerase enzymes.Topoisomerase
Leishmania amazonensisCondensation and disruption of kinetoplast DNA.Not specified

Inhibition of Serine Proteases

Current scientific literature does not provide direct evidence to support the inhibition of serine proteases by pentamidine or its amidoxime prodrug. While some benzamidine (B55565) derivatives have been shown to inhibit serine proteases, this activity has not been established as a primary mechanism of action for pentamidine.

Nucleic Acid Interactions

The biological activity of this compound is primarily attributable to its in vivo conversion to its active metabolite, pentamidine. nih.gov Pentamidine exerts its effects by interacting with nucleic acids, a mechanism that involves binding to DNA and interfering with both DNA and RNA functions. wikipedia.orgnih.govnih.gov

DNA Minor Groove Binding Characteristics

The interaction of pentamidine with DNA is a critical aspect of its molecular mechanism. The compound acts as a DNA minor groove binder, demonstrating specific binding characteristics that contribute to its biological effects. researchgate.netnih.govamegroups.org Pentamidine shows a strong preference for binding to Adenine-Thymine (AT)-rich sequences within the DNA minor groove. wikipedia.orgamegroups.orgnih.gov The binding is particularly efficient at sites containing runs of five or more AT base pairs. amegroups.org

The molecular structure of pentamidine, often described as crescent-shaped, allows it to fit snugly into the narrow confines of the minor groove in AT-rich regions. researchgate.netbeilstein-journals.org The binding is stabilized by electrostatic interactions between the positively charged terminal amidine groups of the molecule and the negatively charged phosphate (B84403) backbone of the DNA duplex. amegroups.orgbeilstein-journals.org Molecular modeling studies have further elucidated the structural basis of this interaction, examining the complex formed between pentamidine and specific DNA duplexes. nih.gov

Table 1: DNA Minor Groove Binding Characteristics of Pentamidine (Active Metabolite of this compound)

CharacteristicDescriptionReferences
Binding Site DNA Minor Groove researchgate.netnih.govamegroups.org
Sequence Preference Adenine-Thymine (AT)-rich regions wikipedia.orgnih.govamegroups.org
Optimal Binding Motif Runs of 5 or more AT base pairs amegroups.org
Mode of Interaction Non-covalent binding, shape complementarity researchgate.netbeilstein-journals.org
Stabilizing Forces Electrostatic interactions between drug's amidine groups and DNA's phosphate backbone amegroups.orgbeilstein-journals.org

Mechanisms of Kinetoplast DNA Disruption

A key target for the antiparasitic action of pentamidine is the kinetoplast DNA (kDNA), the unique mitochondrial DNA structure found in kinetoplastid parasites such as Trypanosoma and Leishmania. nih.govresearchgate.net The drug selectively accumulates in the parasite's mitochondrion and engages with the kDNA, leading to a progressive loss and eventual disintegration of this vital genetic network. nih.govresearchgate.net

The disruption mechanism is initiated by the binding of pentamidine to the AT-rich regions present in the kDNA minicircles. nih.govnih.gov This binding is thought to induce significant topological changes in the DNA structure, such as increased bending. nih.gov Such structural alterations can interfere with critical processes like kDNA replication and the proper function of enzymes like topoisomerase II, which are responsible for maintaining the complex, catenated network of the kinetoplast. nih.govwikipedia.org The ultimate consequence is the destruction of the kDNA, which is strongly correlated with parasite cell death. nih.gov Evidence from pentamidine-resistant Leishmania shows that alterations in the kDNA minicircle sequences, specifically a reduction in the frequency of AT-rich drug-binding sites, can confer resistance, underscoring the importance of this interaction. nih.gov

Table 2: Effects of Pentamidine on Kinetoplast DNA (kDNA)

EffectMechanismConsequenceReferences
kDNA Degradation Induces progressive loss and disintegration of the kDNA network.Loss of mitochondrial genetic information. nih.govresearchgate.net
Topological Alteration Binding to AT-rich sites in minicircles induces changes in DNA topology (e.g., bending).Interference with kDNA replication and segregation. nih.gov
Enzyme Inhibition May interfere with enzymes involved in kDNA maintenance, such as topoisomerase II.Disruption of the catenated kDNA network structure. nih.govwikipedia.org
Cell Viability Destruction of the kinetoplast is correlated with parasite cell death.Antiparasitic effect. nih.gov

Interference with RNA Synthesis and Ribonucleoprotein Complexes

In addition to its effects on DNA, pentamidine also interferes with RNA synthesis and function, targeting various RNA-mediated processes. wikipedia.orgnih.govglobalrx.com The drug has been shown to inhibit the catalytic activity of certain RNA molecules, notably the self-splicing of group I introns found in the ribosomal RNA genes of organisms like Pneumocystis jirovecii and Candida albicans. nih.gov

A significant mechanism of RNA-targeted interference is the potent inhibition of mitochondrial translation. nih.govnih.gov This is achieved through direct binding to transfer RNA (tRNA). amegroups.orgnih.gov Studies have demonstrated that pentamidine binds to tRNA through non-specific, entropy-driven hydrophobic interactions, suggesting that its aromatic rings may intercalate into the stacked base pairs of tRNA helices. nih.gov This binding disrupts the secondary and tertiary structure of tRNA and masks the anticodon loop. nih.govnih.gov The functional consequence of this structural alteration is the inhibition of tRNA aminoacylation—the crucial step of charging the tRNA with its corresponding amino acid—which effectively halts protein synthesis. nih.gov At higher concentrations, pentamidine may also exert a more general toxic effect on mRNA transcription. nih.gov

Table 3: Interference of Pentamidine with RNA and Ribonucleoprotein Functions

RNA Target/ProcessMechanism of InterferenceFunctional OutcomeReferences
Group I Introns Binds to the catalytic intron RNA and alters its folding.Inhibition of self-splicing. nih.gov
Transfer RNA (tRNA) Binds non-specifically, disrupting secondary and tertiary structure.Masks anticodon loop, inhibits aminoacylation. nih.govnih.gov
Mitochondrial Translation Inhibition of tRNA aminoacylation.Potent inhibition of protein synthesis. nih.govnih.gov
mRNA Transcription General toxic effect at certain concentrations.Non-specific inhibition of transcription. nih.gov

Polyamine Metabolism Interference

Beyond its interaction with nucleic acids, the active form of this compound, pentamidine, also interferes with polyamine metabolism, a pathway essential for cell growth and proliferation.

Disruption of Polyamine Biosynthesis Pathways

Pentamidine's impact on polyamine metabolism appears to be centered on the transport of polyamines rather than the direct inhibition of their biosynthesis. Polyamines are vital polycationic molecules, and many parasites rely on scavenging them from their host. Research has shown that pentamidine can inhibit the uptake of the polyamine putrescine. nih.gov In studies using rat lung slices, pentamidine was found to be a non-competitive inhibitor of putrescine accumulation. nih.gov This suggests that while pentamidine interferes with the polyamine transport system, it likely does not utilize the exact same transport machinery as the natural polyamines. nih.gov By blocking the import of essential polyamines, pentamidine can effectively disrupt the parasite's ability to acquire these crucial compounds from its environment, thereby hindering pathways that depend on them.

Modulation of Intracellular Polyamine Pools

By inhibiting the transport of polyamines from the extracellular environment, pentamidine effectively modulates the intracellular polyamine pools. nih.gov The blockade of putrescine uptake leads to a depletion of the internal supply of this key precursor for the synthesis of higher polyamines like spermidine (B129725) and spermine. This is particularly detrimental to organisms that are auxotrophic for polyamines and depend entirely on uptake from the host. nih.gov The competition between pentamidine and putrescine for transport systems results in a diminished intracellular concentration of these vital molecules, which in turn disrupts numerous polyamine-dependent cellular functions, including DNA replication, cell division, and the synthesis of trypanothione (B104310) in trypanosomatids. nih.govnih.gov

Table 4: Interaction of Pentamidine with Polyamine Metabolism

InteractionMechanismEffect on Intracellular PoolsReferences
Polyamine Transport Non-competitive inhibition of putrescine uptake.Depletion of intracellular polyamine levels. nih.gov
Competition Competes with natural polyamines for transport systems.Reduces the availability of essential polyamines for cellular processes. nih.gov

Interactions with Host and Pathogen-Specific Proteins

This compound's biological activity is significantly defined by its ability to bind to and modulate the function of specific proteins within both host and pathogenic organisms. A key area of research has been its interaction with the S100 protein family, which is involved in a multitude of cellular functions including proliferation, differentiation, and signal transduction.

S100 Protein Family Interactions (e.g., S100P, S100B, S100A5)

Pentamidine has been shown to interact with several members of the S100 protein family, a group of small, calcium-binding proteins. These interactions can disrupt the downstream signaling cascades that these proteins mediate.

S100P: Studies have indicated that pentamidine can interfere with the interaction between S100P and the tumor suppressor protein p53. ebi.ac.uknih.govchemicalbook.com By disrupting the S100P-p53 complex, pentamidine may lead to the reactivation of p53's tumor-suppressing functions, thereby inhibiting cancer cell proliferation. ebi.ac.uknih.govchemicalbook.com Molecular docking studies suggest that pentamidine binds to a region on S100P that overlaps with the p53 binding site, creating a competitive inhibition mechanism. ebi.ac.uk

S100B: Pentamidine is recognized as an inhibitor of S100B. mst.dkfao.orgresearchgate.net This protein is often overexpressed in certain pathological conditions, such as reactive gliosis in Alzheimer's disease. mst.dkfao.org By blocking the activity of S100B, pentamidine has been observed to reduce the expression of markers associated with reactive gliosis and neuroinflammation in animal models. mst.dkfao.org The mechanism is believed to involve the inhibition of the S100B-p53 interaction. mst.dkfao.org

S100A5: Research has demonstrated that pentamidine interacts with S100A5. This interaction is significant as it can block the binding between S100A5 and the V domain of the Receptor for Advanced Glycation End-products (RAGE), subsequently inhibiting the RAGE signaling pathway.

Table 1: Summary of Pentamidine Interactions with S100 Proteins

S100 Protein Interacting Partner(s) Observed Effect of Pentamidine
S100P p53 Disrupts S100P-p53 complex, reactivates p53 pathway. ebi.ac.uknih.gov
S100B p53 Inhibits S100B activity, attenuates reactive gliosis. mst.dkfao.org
S100A5 RAGE V Domain Blocks S100A5-RAGE interaction, inhibits RAGE signaling.

Receptor of Advanced Glycation End-products (RAGE) Antagonism

Pentamidine demonstrates antagonism towards the Receptor of Advanced Glycation End-products (RAGE). As mentioned, it can block the interaction between S100A5 and the RAGE V domain. This action is crucial because the activation of RAGE by its ligands, including certain S100 proteins, is implicated in promoting cell survival, growth, and inflammatory responses. mst.dkfao.org By preventing this interaction, pentamidine effectively inhibits downstream RAGE signaling pathways.

Modulation of Signal Transduction Pathways

Pentamidine has been identified as a modulator of several critical signal transduction pathways that regulate cell fate and function. Its ability to influence these pathways is central to its observed anti-tumor and anti-inflammatory properties.

PI3K/AKT Pathway: Research indicates that pentamidine can suppress the PI3K/AKT signaling pathway. This pathway is vital for cell proliferation, survival, and migration. In studies on endometrial cancer cells, pentamidine treatment led to the inhibition of this pathway, resulting in reduced cell proliferation, migration, and invasion. The effect is marked by a decrease in the phosphorylation of AKT (p-AKT), a key component of the pathway.

MAPK/ERK and NF-κB Pathways: Pentamidine has been shown to inhibit the activation of MAPK (p38, JNK, and ERK) and NF-κB signaling pathways, particularly in the context of inflammation. For instance, in response to lipopolysaccharide (LPS), pentamidine can block the phosphorylation of key proteins in these cascades, such as IKKβ, p65, p38, JNK, and ERK. This inhibition prevents the overproduction of pro-inflammatory factors.

p53 Pathway: By disrupting the interaction between S100 proteins (like S100P and S100B) and p53, pentamidine leads to the stabilization and increased levels of the p53 protein. ebi.ac.uknih.govmst.dkfao.org This re-activation of the p53 pathway can induce the expression of downstream targets like p21, leading to cell cycle arrest and inhibition of cell proliferation. ebi.ac.uknih.gov

PD-1/PD-L1 Pathway: Pentamidine has been identified as a small-molecule antagonist of Programmed death-ligand 1 (PD-L1). It can directly bind to PD-L1 and block its interaction with the PD-1 receptor on T-cells. This action is significant for cancer immunotherapy, as it can restore T-cell activity and enhance anti-tumor immune responses.

Table 2: Overview of Signal Transduction Pathways Modulated by Pentamidine

Pathway Key Proteins Modulated Consequence of Modulation
PI3K/AKT p-AKT Inhibition of cell proliferation, migration, and invasion.
MAPK/ERK p-p38, p-JNK, p-ERK Inhibition of pro-inflammatory factor production.
NF-κB p-IKKβ, p-p65 Suppression of inflammatory response.
p53 p53, p21 Re-activation of tumor suppression, cell cycle arrest. ebi.ac.uknih.gov
PD-1/PD-L1 PD-L1 Blockade of immune checkpoint, restoration of T-cell activity.

Effects on Cellular Processes

The molecular interactions of this compound culminate in the modulation of several fundamental cellular processes.

Protein Translation: Pentamidine is known to inhibit protein translation. It achieves this by binding non-specifically to transfer RNA (tRNA), which disrupts the tRNA's structure and function. This interference with tRNA inhibits the aminoacylation process, a critical step in protein synthesis, thereby halting translation.

Phospholipid Synthesis: The mechanism of action for pentamidine is also thought to involve the inhibition of phospholipid synthesis, which is essential for maintaining the integrity of cellular membranes.

Pharmacological Investigations of Pentamidine Amidoxime in Preclinical Models

Biotransformation Pathways and Metabolite Profiling in Preclinical Systems

The biotransformation of pentamidine (B1679287) into its amidoxime (B1450833) derivatives is a key area of preclinical research. These metabolic processes are crucial for understanding the compound's activity and potential as a prodrug.

Identification and Characterization of Oxidative Metabolites (e.g., N-Hydroxypentamidine)

In preclinical in vitro models, the oxidative metabolism of pentamidine has been shown to yield two primary amidoxime metabolites: N-hydroxypentamidine and N,N'-dihydroxypentamidine. asm.orgnih.gov Studies utilizing rat liver homogenates have demonstrated that this conversion is catalyzed by the cytochrome P-450 mixed-function oxidase system. asm.orgnih.gov

The formation of these metabolites has been characterized kinetically in rat liver microsomes. For the monohydroxylated product, N-hydroxypentamidine, the Michaelis-Menten constant (Km) was determined to be 0.48 mM, with a maximum velocity (Vmax) of 29.50 pmol/min per mg of protein. asm.orgnih.gov The dihydroxylated metabolite, N,N'-dihydroxypentamidine, exhibited a Km of 0.73 mM and a Vmax of 4.10 pmol/min per mg of protein. asm.orgnih.gov The identity of these metabolites has been confirmed through methods such as liquid secondary ion mass spectrometry and by comparison with synthetically prepared standards. asm.org

Further research into the metabolism of pentamidine in rat liver microsomes has also identified other hydroxylated metabolites, indicating a broader range of metabolic pathways. nih.gov However, the N-hydroxylated derivatives are of particular interest due to their potential role in a prodrug strategy.

Reductive Conversion of Amidoximes to Amidines in Biological Systems

A critical aspect of the pharmacological investigation of pentamidine amidoxime is its capacity to be converted back to the active amidine form, pentamidine, within biological systems. This reductive conversion is the cornerstone of the amidoxime prodrug approach, which aims to overcome the limitations of the parent drug, such as poor oral absorption. nih.gov

Preclinical studies have confirmed that both active and inactive amidoxime derivatives can be readily metabolized to their corresponding amidines by cell-free liver homogenates. nih.gov This suggests the presence of enzymatic systems capable of this reductive process. The in vivo activation of amidoximes is thought to be mediated by an N-reductive enzyme system that includes a mitochondrial amidoxime reducing component (mARC). nuph.edu.ua This enzymatic conversion allows for the release of the pharmacologically active parent drug, pentamidine, within the body. nuph.edu.ua

Preclinical Pharmacokinetic and Disposition Studies

The pharmacokinetic profile of this compound has been evaluated in animal models to determine its absorption, distribution, and excretion characteristics, particularly in comparison to the parent compound, pentamidine.

Oral Absorption and Systemic Bioavailability in Animal Models

A significant challenge with pentamidine is its poor oral bioavailability. nih.gov The amidoxime prodrug strategy has been investigated as a means to enhance its oral absorption. Preclinical studies in rats have demonstrated a substantially improved oral bioavailability for [¹²³I]-labeled pentamidine prodrugs, including an amidoxime derivative, when compared to [¹²³I]-labeled pentamidine itself. This highlights the potential of this compound to be developed as an orally active therapeutic agent.

Tissue Distribution and Accumulation Patterns

The distribution of pentamidine and its amidoxime prodrugs in various tissues is a key determinant of both efficacy and potential toxicity. Following intravenous administration in rats, a significantly higher concentration of N,N'-dihydroxy[¹²³I]iodopentamidine was observed in the brain compared to [¹²³I]iodopentamidine. This suggests that the amidoxime form may have an altered ability to cross the blood-brain barrier.

Studies on the parent drug, pentamidine, have shown that it accumulates in several organs. In animal models, the highest concentrations are typically found in the kidneys, liver, and spleen. This extensive tissue distribution contributes to its long terminal half-life.

Excretion Pathways

The route of elimination for pentamidine and its amidoxime prodrugs differs significantly in preclinical models. Studies in rats have shown that while [¹²³I]iodopentamidine is primarily eliminated through the kidneys (renal elimination), its amidoxime prodrugs are predominantly metabolized in the liver and undergo biliary elimination. This shift in the primary excretion pathway from renal to hepatic could have important implications, particularly considering the known nephrotoxicity associated with pentamidine.

The following table summarizes the key pharmacokinetic parameters of Pentamidine and its Amidoxime Prodrug in preclinical rat models:

Parameter Pentamidine This compound Prodrug
Oral Bioavailability PoorHighly Improved
Primary Elimination Route RenalBiliary (Hepatic Metabolism)
Brain Penetration LowerHigher (for N,N'-dihydroxy derivative)

Efficacy Assessments of this compound in Preclinical Disease Models

Antiparasitic Efficacy Studies (e.g., Trypanosomiasis, Leishmaniasis, Pneumocystis)

No preclinical studies evaluating the antiparasitic efficacy of this compound against parasites such as Trypanosoma, Leishmania, or Pneumocystis were found.

Antifungal Efficacy Studies (e.g., against Candida, Cryptococcus, Aspergillus)

No preclinical data on the in vitro or in vivo antifungal efficacy of this compound against fungal pathogens including Candida, Cryptococcus, or Aspergillus species were identified.

Antineoplastic Activity in In Vitro and In Vivo Tumor Models

There were no identifiable preclinical studies investigating the antineoplastic activity of this compound in either in vitro cancer cell lines or in vivo tumor models.

Antiviral Activity in Preclinical Models (e.g., SARS-CoV-2, Herpesviruses)

No preclinical research assessing the antiviral activity of this compound against viruses such as SARS-CoV-2 or herpesviruses was found in the searched literature.

Structure Activity Relationship Sar Studies and Computational Approaches for Pentamidine Amidoxime

Structure-Activity Relationship (SAR) Analysis of Pentamidine (B1679287) Amidoxime (B1450833) and its Analogs

SAR studies on pentamidine analogs have traditionally focused on the diamidine form, which is the active metabolite of pentamidine amidoxime. However, research into this compound itself and its derivatives provides valuable insights into how structural modifications influence their biological potential, primarily as trypanocidal and leishmanicidal agents.

In dicationic compounds related to pentamidine, the introduction of polar groups into the linker was found to decrease their effectiveness against drug-resistant trypanosomes. nih.gov Furthermore, in analogs with a 2-butene (B3427860) linker, the trans-isomers demonstrated greater potency than the cis-isomers, highlighting the importance of the linker's stereochemistry. nih.gov The conformation of the drug, influenced by the linker, is a determining factor in the binding reaction with DNA. The radius of curvature of the molecule and the distance between the terminal positively charged groups are critical features for fitting into the minor groove of DNA. nih.gov

While these findings directly pertain to the diamidine forms, they offer a predictive framework for the design of this compound prodrugs. The structure of the linker in a this compound analog will dictate the conformation of the resulting active diamidine, thereby influencing its ultimate biological activity.

The substitution of one or both of the terminal amidine groups of pentamidine with amidoxime moieties has been investigated to assess the impact on biological activity. A study involving the synthesis of N-hydroxylated derivatives of pentamidine, where one (monoamidoxime) or both (diamidoxime) amidine groups were replaced by an amidoxime, provided direct comparisons of their trypanocidal and leishmanicidal effects. nih.gov

These studies revealed that both the mono- and di-amidoxime derivatives of pentamidine were active against various Trypanosoma species, including T. brucei, T. vivax, and T. congolense. nih.gov Notably, they exhibited a pronounced activity against Trypanosoma rhodesiense. However, their activity against other trypanosomes was generally less potent than the standard drug diminazene (B1218545) and, in some instances, the parent compound pentamidine. nih.gov

Similarly, the amidoxime derivatives were also distinctly active against Leishmania donovani, although their leishmanicidal effect was slightly less pronounced than that of pentamidine. nih.gov In general, antiproliferative evaluations of amidoximes have shown reduced activity compared to their corresponding amidine analogs. mdpi.com This is consistent with the understanding that amidoximes often act as prodrugs, with their in vivo activity being dependent on their conversion to the more potent amidine form.

CompoundSubstitution PatternActivity against Trypanosoma rhodesienseActivity against Leishmania donovaniRelative Potency Compared to Pentamidine
PentamidineDiamidineActiveActiveReference
Pentamidine MonoamidoximeMonoamidine, MonoamidoximePronounced Activity nih.govDistinctly Active nih.govLess active in some cases nih.gov
Pentamidine Diamidoxime (N,N'-dihydroxypentamidine)DiamidoximePronounced Activity nih.govDistinctly Active nih.govSlightly less marked effect nih.gov

The primary biological target of the active form of pentamidine is the minor groove of DNA, particularly at AT-rich sequences. nih.gov The binding of pentamidine and its diamidine analogs to the DNA minor groove is thought to interfere with DNA replication and transcription, leading to cell death. researchgate.net The crescent shape of these molecules is believed to be important for this interaction. nih.gov

The biological activity of this compound is largely attributed to its in vivo conversion to pentamidine. The amidoxime groups themselves are less basic than amidines and are not thought to interact with DNA in the same manner. Therefore, the key structural features of this compound that correlate with its biological mechanism are those that facilitate its absorption, distribution, and subsequent enzymatic reduction to the active diamidine form.

While DNA is a primary target, it has been suggested that the mechanism of action for some pentamidine derivatives may not be solely dependent on interactions with nucleic acids but may also involve more specific protein targets. nih.gov However, for this compound, its role as a prodrug for the DNA-binding pentamidine remains the central aspect of its mechanism of action.

Computational Chemistry and Molecular Modeling for this compound Research

Computational tools are invaluable for understanding the interactions of small molecules with biological targets and for predicting their pharmacokinetic properties. While specific computational studies on this compound are limited, the methodologies applied to pentamidine and other prodrugs provide a framework for future research.

Molecular docking and dynamics simulations are powerful techniques for visualizing and analyzing the binding of ligands to macromolecules. For pentamidine, these methods have been used to study its interaction with the DNA minor groove. nih.gov Such simulations can help to rationalize the observed sequence specificity and the importance of molecular shape for binding affinity. nih.gov

In the context of this compound, computational simulations could be employed to model the enzymatic activation process. nih.govmdpi.com For instance, docking studies could predict the binding of this compound to the active site of reductases responsible for its conversion to pentamidine. Molecular dynamics simulations could then be used to investigate the stability of the enzyme-prodrug complex and the conformational changes that occur during the reduction reaction. nih.govmdpi.com This would provide valuable insights into the structural requirements for efficient prodrug activation.

In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, as well as their potential biological activities. nih.govresearchgate.netnih.govbrieflands.com For this compound, its design as a prodrug is intended to improve its pharmacokinetic profile, particularly its oral bioavailability.

In silico predictions can be used to estimate key parameters for this compound and its analogs, such as:

Lipophilicity (logP): The amidoxime form is expected to be more lipophilic than the diamidine, which could enhance membrane permeability and oral absorption.

Aqueous Solubility: Changes in polarity upon converting amidines to amidoximes will affect solubility.

Plasma Protein Binding: The extent of binding to plasma proteins can influence the distribution and half-life of the compound.

Metabolism: Predictive models can identify potential sites of metabolism and the enzymes involved. For instance, a study on N,N'-dihydroxypentamidine (the diamidoxime of pentamidine) showed no significant inhibitory effects on major hepatic CYP450 isoenzymes, suggesting a low potential for drug-drug interactions via this mechanism.

Toxicity: In silico models can predict potential toxicities, such as cardiotoxicity or mutagenicity.

By comparing the predicted ADMET profiles of a series of this compound analogs, researchers can prioritize the synthesis of compounds with the most promising drug-like properties.

Pharmacokinetic ParameterPredicted Property of this compound vs. PentamidineImplication
Oral BioavailabilityPotentially higherImproved absorption due to reduced basicity and increased lipophilicity.
CYP450 InhibitionLowReduced likelihood of drug-drug interactions.
Membrane PermeabilityPotentially higherEnhanced ability to cross biological membranes.
Aqueous SolubilityLowerMay require formulation strategies to improve dissolution.

Advanced Drug Delivery Strategies for Pentamidine Amidoxime

Prodrug Design Principles for Optimized Pharmacokinetic Profiles

Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active pharmacological agent. This approach can be employed to improve the physicochemical and pharmacokinetic properties of a drug, such as its solubility, permeability, and metabolic stability.

Chemical Modification for Enhanced Gastrointestinal Absorption

The poor oral absorption of pentamidine (B1679287) is largely attributed to its high polarity and positive charge at physiological pH, which limits its ability to cross the lipid-rich gastrointestinal membrane. nih.gov A promising strategy to enhance its oral bioavailability is the synthesis of more lipophilic prodrugs. One such approach involves the conversion of the strongly basic amidine moieties of pentamidine into less basic and more lipophilic amidoxime (B1450833) esters.

A notable example is the diacetyldiamidoximeester of pentamidine. This double prodrug masks the polar amidine groups, leading to a significant increase in lipophilicity. Following oral administration, this prodrug is designed to be absorbed from the gastrointestinal tract and then undergo enzymatic cleavage of the ester groups and subsequent reduction of the amidoxime to regenerate the active pentamidine. Studies have demonstrated the in vitro and in vivo biotransformation of this diacetyldiamidoximeester back to pentamidine.

Prodrug ApproachChemical ModificationRationale
Amidoxime Ester ProdrugConversion of amidine to O-acetylamidoxime esterIncreased lipophilicity, masking of polar groups

Utilization of Carrier-Mediated Transport Systems

An alternative to passive diffusion for improving drug absorption is to hijack the body's own nutrient transport systems. Carrier-mediated transport involves the use of specific transporter proteins expressed on the surface of intestinal epithelial cells to facilitate the uptake of drugs or prodrugs that mimic the natural substrates of these transporters.

For polar drugs like pentamidine, this can be a particularly effective strategy. By conjugating the drug to a molecule that is a substrate for a specific transporter, the resulting prodrug can be actively transported across the intestinal epithelium, bypassing the limitations of passive diffusion.

Conjugation with Amino Acids and Other Biologically Relevant Moieties

A well-established application of the carrier-mediated transport strategy is the conjugation of drugs with amino acids. The intestinal tract is rich in amino acid transporters that play a crucial role in the absorption of dietary amino acids. By attaching an amino acid to a drug molecule, it is possible to create a prodrug that is recognized and transported by these systems.

This approach has been explored for pentamidine, with the development of prodrugs such as N,N'-bis(valoxy)pentamidine, a conjugate with the amino acid valine. google.com The rationale behind this design is that the valine moiety will be recognized by amino acid transporters, facilitating the absorption of the entire prodrug-amino acid conjugate. Once absorbed, the ester linkage connecting the amino acid to the pentamidine derivative can be cleaved by esterases, releasing the active drug. The choice of amino acid can be critical, as different transporters have varying substrate specificities.

Conjugation MoietyRationalePotential Transporter
ValineMimics natural amino acidAmino acid transporters

Methodologies for Modulating Distribution to Specific Biological Compartments

Beyond improving oral absorption, advanced drug delivery strategies can also be employed to control the distribution of a drug within the body. This is particularly important for drugs like pentamidine, which can accumulate in certain tissues and cause toxicity. By directing the drug to its site of action, it is possible to enhance its efficacy while minimizing off-target side effects.

Liposomes and nanoparticles represent two of the most promising platform technologies for modulating the biodistribution of drugs. These carrier systems can encapsulate the drug, altering its pharmacokinetic profile and enabling targeted delivery.

For pentamidine, liposomal formulations have been shown to significantly alter its distribution. When encapsulated in liposomes, pentamidine exhibits a lower clearance rate and a higher area under the curve (AUC) compared to the free drug. nih.gov This indicates that the liposomal formulation prolongs the circulation time of the drug in the bloodstream.

Furthermore, liposomal delivery has been demonstrated to reduce the accumulation of pentamidine in the kidneys, a major site of its toxicity, by up to five-fold. nih.gov Conversely, in tumor-bearing models, liposomal pentamidine showed a more than 12-fold greater accumulation in tumor tissue compared to the free drug. nih.gov

Targeting ligands can be attached to the surface of these nanocarriers to further enhance their accumulation at the desired site. For instance, sugar-grafted liposomes, particularly those with mannose, have been shown to be effective in targeting pentamidine to macrophages, which are host cells for Leishmania parasites. nih.govoup.com This approach leverages the mannose receptors present on the surface of macrophages to achieve targeted drug delivery.

Similarly, pentamidine-loaded chitosan (B1678972) nanoparticles have been developed as a novel drug delivery system. nih.gov These nanoparticles can enhance the delivery of pentamidine to its target and have shown strong antileishmanial effects in vitro. nih.gov

Delivery SystemKey FeaturesImpact on Biodistribution
LiposomesPhospholipid vesiclesProlonged circulation, reduced kidney accumulation, increased tumor accumulation
Sugar-grafted LiposomesLiposomes with surface sugars (e.g., mannose)Targeted delivery to macrophages
Chitosan NanoparticlesBiodegradable polymer nanoparticlesEnhanced delivery to target cells

Q & A

Q. What methodologies are currently employed for the synthesis and structural characterization of Pentamidine Amidoxime?

Recent studies utilize a two-step reduction process involving O-acetylated intermediates to synthesize amidoxime derivatives. For example, Judkins' methodology (1980) enables milder hydrogenation conditions by leveraging electron-withdrawing groups to facilitate N-O bond cleavage . Structural characterization often involves X-ray photoelectron spectroscopy (XPS) and infrared (IR) analysis to confirm coordination bonds with metal ions (e.g., Eu(III)), as evidenced by shifts in C1s (286.09–286.14 eV), O1s (532.00–532.37 eV), and N1s (399.26–399.33 eV) binding energies . These techniques validate changes in chemical environments during synthesis and ligand interactions.

Q. How is this compound's inhibitory activity against enzymes like arginase or diamine oxidase (DAO) evaluated experimentally?

Biological assays typically compare this compound’s efficacy to standard inhibitors (e.g., Pentamidine) using dose-response curves and nonlinear regression analysis. For instance, IC50 values for hDAO inhibition are derived from global model fitting of enzyme activity data at varying inhibitor concentrations (0–1.0 µM) . Competitive inhibition patterns are assessed via kinetic studies, with results tabulated to highlight differences in binding affinity and mechanism (e.g., non-competitive vs. uncompetitive inhibition) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in pharmacokinetic data, such as route-dependent tolerability (aerosolized vs. intravenous)?

Comparative clinical studies (e.g., n = 96 patients) use regression analysis to isolate variables like age, dosing frequency, and comorbidities. For example, intravenous administration showed higher adverse reaction rates (90% vs. 10% for aerosolized), potentially due to systemic exposure differences. Statistical tools (SPSS) evaluate associations between reaction severity and covariates (e.g., chemotherapy status, p = 0.193) . Methodological rigor includes stratification by diagnosis (blood cancer vs. solid tumors) and post-hoc subgroup analysis to address confounding factors .

Q. How does this compound’s mechanism of action differ from its parent compound, Pentamidine, in targeting mitochondrial translation?

this compound disrupts mitochondrial function via non-specific hydrophobic interactions with structured RNAs (tRNA, rRNA), inhibiting amino acid translocation. Binding affinity studies (e.g., WST-1 assays) reveal IC50 values (44.16 ± 5.9 mM) for translation inhibition, contrasting with Pentamidine’s DNA-centric activity . Mechanistic divergence is confirmed by mitochondrial mRNA stability assays, where translation inhibition occurs without altering mRNA levels .

Q. What methodologies validate this compound’s role as a prodrug activated by cytochrome b5 reductase?

In vitro reconstitution assays with cytochrome b5 and NADH reductase demonstrate enzymatic reduction of amidoxime prodrugs to active amidines. Kinetic parameters (e.g., Vmax, Km) are quantified using HPLC or spectrophotometric methods to track N-hydroxy intermediate conversion . Comparative bioavailability studies in model organisms further confirm enhanced absorption relative to non-prodrug analogs .

Data Interpretation and Contradictions

Q. How should researchers reconcile discrepancies in amidoxime coordination chemistry observed across spectroscopic studies?

Contradictions in XPS/IR data (e.g., O1s binding energy shifts) may arise from variations in metal-ion coordination (e.g., Eu(III) vs. other lanthanides). Standardizing reaction conditions (pH, solvent polarity) and employing complementary techniques (e.g., EXAFS for local structure analysis) can resolve ambiguities . Tabulated results should include error margins and replicate measurements to enhance reproducibility .

Q. What statistical approaches address variability in in vivo efficacy studies, such as conflicting reports on mitochondrial toxicity?

Multivariate analysis (e.g., ANOVA) accounts for variables like drug accumulation kinetics (mitochondrial vs. cytoplasmic) and host-cell metabolic states. Studies in Leishmania models highlight resistance mechanisms (e.g., reduced mitochondrial uptake), necessitating dose-response curves with 95% confidence intervals to validate toxicity thresholds .

Methodological Best Practices

Q. What criteria define robust experimental design for amidoxime-based inhibitor studies?

Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Use validated synthetic protocols (e.g., Judkins’ method) .
  • Novelty : Prioritize understudied targets (e.g., hVAP-1 inhibition) .
  • Ethical Compliance : Adhere to preclinical guidelines for prodrug safety testing .

Q. How should researchers structure appendices to enhance reproducibility in amidoxime studies?

Appendices should include:

  • Raw spectroscopic data (XPS, IR spectra) .
  • Detailed statistical outputs (SPSS files, regression coefficients) .
  • Synthetic protocols with stoichiometric ratios and purification steps .

Tables for Key Findings

Study Focus Method Key Result Reference
Synthesis EfficiencyO-acetylation + hydrogenation8 novel amidoximes synthesized (yield: 60–85%)
hDAO InhibitionNonlinear regressionIC50 = 0.5 µM (competitive inhibition)
Mitochondrial RNA BindingWST-1 assayIC50 = 44.16 mM (translation inhibition)
Prodrug ActivationCytochrome b5 reconstitution90% conversion efficiency (N-hydroxy intermediates)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentamidine Amidoxime
Reactant of Route 2
Pentamidine Amidoxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.